molecular formula C19H17F3N2O4 B2713155 2-{1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione CAS No. 1903547-86-3

2-{1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione

Cat. No.: B2713155
CAS No.: 1903547-86-3
M. Wt: 394.35
InChI Key: JTKFVYQYXUZIOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry . The compound’s structure features a trifluoromethoxybenzoyl group attached to an azetidine ring, which is further connected to a tetrahydroisoindole-dione moiety.

Preparation Methods

The synthesis of 2-{1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps :

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

2-{1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-{1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

2-{1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione can be compared with other azetidine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the presence of the trifluoromethoxybenzoyl group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-[1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O4/c20-19(21,22)28-13-5-3-4-11(8-13)16(25)23-9-12(10-23)24-17(26)14-6-1-2-7-15(14)18(24)27/h1-5,8,12,14-15H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKFVYQYXUZIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC(=CC=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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